2-Methyl-3-phenylnaphthoquinone
Description
2-Methyl-3-phenylnaphthoquinone is a synthetic naphthoquinone derivative characterized by a methyl group at position 2 and a phenyl group at position 3 on the naphthoquinone core (1,4-naphthoquinone). For example, methods for synthesizing 2-methyl- and 3-substituted naphthoquinones involve oxidative coupling, Friedel-Crafts acylation, or epoxidation followed by functionalization . The compound’s physicochemical properties, such as melting point and spectral data (IR, NMR), would likely align with trends observed in structurally similar derivatives (e.g., 2-methyl- or 3-aryl-substituted naphthoquinones) .
Properties
CAS No. |
18690-79-4 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-methyl-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2/c1-11-15(12-7-3-2-4-8-12)17(19)14-10-6-5-9-13(14)16(11)18/h2-10H,1H3 |
InChI Key |
GMOSYCUDTZFACG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphthoquinones exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a systematic comparison of 2-Methyl-3-phenylnaphthoquinone with key analogs:
Substituent Position and Electronic Effects
Physicochemical Data
Key Research Findings
Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., CF₃ in ) enhance stability but may reduce redox activity, whereas electron-donating groups (e.g., -OH in ) improve solubility and H-bonding interactions.
Synthetic Challenges : Introducing bulky groups (e.g., phenyl or phytyl) at position 3 requires careful optimization to avoid steric hindrance during synthesis .
Biological Relevance: 3-substituted naphthoquinones often exhibit higher antiparasitic activity than 2-substituted analogs, as seen in lapachol derivatives .
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